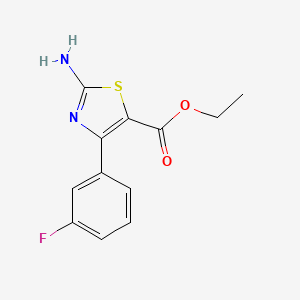

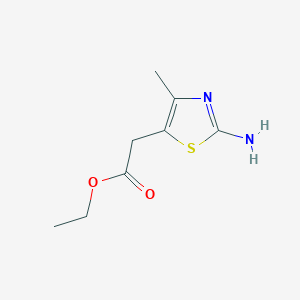

Ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities and their presence in numerous pharmacologically active molecules .

Synthesis Analysis

The synthesis of ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate and its analogs typically involves the interaction of various precursors under controlled reaction conditions. For instance, ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been prepared and tested for their antitumor activity, showing potential as anticancer agents . Similarly, the synthesis of related thiazole derivatives has been achieved through the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/triethylamine (EtOH/TEA) solution at room temperature . These methods highlight the versatility of thiazole chemistry in generating compounds with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by spectroscopic methods and, in some cases, by X-ray crystallography. For example, the crystal structure of a related compound, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, was determined, revealing the spatial arrangement of the molecule and the types of intermolecular interactions stabilizing the crystal structure . Similarly, the crystal structure of ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was analyzed, providing insights into the molecular packing modes and intermolecular interactions within the crystal .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with different properties. For instance, the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with cyanoacrylate derivatives resulted in the formation of ethyl (amino(methoxy)methyl)-3-(substitutedphenyl)-1-oxo-1H-benzo[4,5]thiazole[3,2-a]pyridine-4-carboxylate . Additionally, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of thioamides yielded thiazole-5-carboxylate esters . These reactions demonstrate the reactivity of thiazole derivatives and their potential for generating a wide array of chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The metal complexes of ethyl 5-amino-2-(methylthio)thiazole-4-carboxylate, for example, were characterized by various techniques, including IR and UV-vis spectra, suggesting coordination of the ligand to metal ions via nitrogen and oxygen atoms . The thermal properties of these complexes were also studied, providing information on their stability and potential applications. Additionally, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involved characterization by FT-IR, UV-Visible, and thermogravimetric analysis, further highlighting the diverse properties of thiazole derivatives .

Aplicaciones Científicas De Investigación

1. Bioactive Compound Synthesis

Ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate and its derivatives have been actively explored in the synthesis of bioactive compounds. For instance, thiazole derivatives containing the ethyl piperazine-1-carboxylate moiety have been synthesized and evaluated for their antimicrobial, antilipase, and antiurease activities. Some of these compounds exhibited good to moderate antimicrobial activity against specific microorganisms, with particular compounds also showing notable antiurease and antilipase activities (Başoğlu et al., 2013).

2. Crystallography and Material Studies

In crystallography and material studies, ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate derivatives have been characterized using various techniques. For example, the crystal structure of a similar compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was determined using techniques like FT-IR, thermogravimetric analysis (TGA), and single-crystal X-ray diffraction, revealing detailed molecular interactions and structural configurations (Sapnakumari et al., 2014).

3. Pharmaceutical and Medicinal Chemistry

In the realm of pharmaceutical and medicinal chemistry, thiazole derivatives related to Ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate have been synthesized for various biological applications. For instance, novel thiazole compounds containing ether structures have been synthesized and shown to exhibit fungicidal activities against specific pathogens, showcasing the potential of these compounds in developing new antimicrobial agents (Li-ga, 2015).

4. Computational and Theoretical Studies

Computational and theoretical studies have also focused on derivatives of Ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate. Detailed computational analyses, such as Hirshfeld surface and 2D-fingerprint plots, topological electron density parameters, and molecular docking simulations, have been conducted to understand the binding profiles, drug-likeness, and potential inhibitory activities of novel thiazole derivatives, significantly contributing to the rational design of new therapeutic agents (Nagarajappa et al., 2022).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c1-2-17-11(16)10-9(15-12(14)18-10)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUDHEPVYUBFST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650417 |

Source

|

| Record name | Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate | |

CAS RN |

887267-78-9 |

Source

|

| Record name | Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3,4-Bis(phenylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1331507.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid](/img/structure/B1331515.png)

![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)